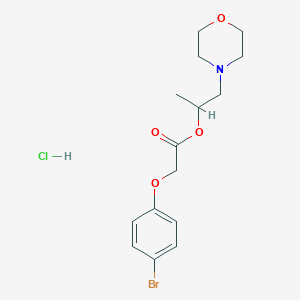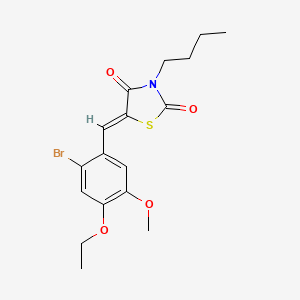
5-(2-bromo-4-ethoxy-5-methoxybenzylidene)-3-butyl-1,3-thiazolidine-2,4-dione
Descripción general
Descripción
Thiazolidinediones are a class of compounds with a broad spectrum of biological activities, including antidiabetic, hypoglycemic, and hypolipidemic effects. The structural component of interest, 5-(2-bromo-4-ethoxy-5-methoxybenzylidene)-3-butyl-1,3-thiazolidine-2,4-dione, is part of this class and exhibits promising pharmacological properties due to its unique chemical structure.
Synthesis Analysis
The synthesis of thiazolidinedione derivatives involves key reactions such as aldol condensation and Knoevenagel condensation, among others. These synthetic routes allow for the introduction of various substituents into the thiazolidinedione core, impacting the compound's biological activity. For instance, Sohda et al. (1982) described the synthesis of more than 100 5-substituted thiazolidine-2, 4-diones and evaluated their hypoglycemic and hypolipidemic activities, highlighting the importance of the 5-(4-oxybenzyl) moiety for substantial activity (Sohda et al., 1982).
Molecular Structure Analysis
The molecular structure of thiazolidinedione derivatives, including their crystal structure, has been extensively studied. For example, the structural determination of new 5-(arylidene)-3-(4-methylbenzoyl)thiazolidine-2,4-diones by Popov-Pergal et al. (2010) through X-ray diffraction and spectroscopic methods provides insight into the molecular configuration, confirming the presence of the arylidene moiety and its impact on the compound's properties (Popov-Pergal et al., 2010).
Chemical Reactions and Properties
The reactivity of thiazolidinedione derivatives toward various chemical reactions, such as Suzuki coupling, has been explored to synthesize compounds with potential biological activities. Vekariya et al. (2022) reported the efficient synthesis of substituted thiazolidine-2,4-diones under microwave irradiation, demonstrating the compounds' moderate antimicrobial activities (Vekariya et al., 2022).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline structure, are crucial for understanding the compound's stability and suitability for further formulation development. Studies on similar compounds provide insights into how substitutions on the thiazolidinedione core affect these properties.
Chemical Properties Analysis
Thiazolidinediones' chemical properties, such as their reactivity towards oxidation, reduction, and hydrolysis, play a vital role in their biological activity and stability. The selective cytotoxic and genotoxic activities of 5-(2-bromo-5-methoxybenzylidene)-thiazolidine-2,4-dione against specific cancer cell lines, as reported by Rodrigues et al. (2018), illustrate the compound's potential therapeutic applications and the importance of its chemical properties in mediating these effects (Rodrigues et al., 2018).
Propiedades
IUPAC Name |
(5Z)-5-[(2-bromo-4-ethoxy-5-methoxyphenyl)methylidene]-3-butyl-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrNO4S/c1-4-6-7-19-16(20)15(24-17(19)21)9-11-8-13(22-3)14(23-5-2)10-12(11)18/h8-10H,4-7H2,1-3H3/b15-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFAPMTMVOQPAAE-DHDCSXOGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C(=CC2=CC(=C(C=C2Br)OCC)OC)SC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN1C(=O)/C(=C/C2=CC(=C(C=C2Br)OCC)OC)/SC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-(2-bromo-4-ethoxy-5-methoxybenzylidene)-3-butyl-1,3-thiazolidine-2,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(5-chloro-2-methoxyphenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4021658.png)
![N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-3-(4-fluorophenoxy)-N-methylpropan-1-amine](/img/structure/B4021661.png)
![7-methyl-2-(4-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4021669.png)
![N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)-N~1~-[2-(trifluoromethyl)phenyl]alaninamide](/img/structure/B4021675.png)
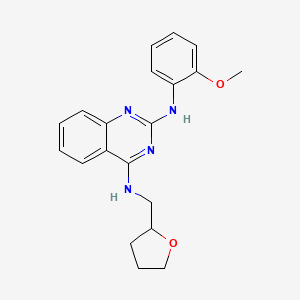
![2-(4-fluorophenyl)-8,9-bis(4-methoxyphenyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4021693.png)
![N~2~-(4-methoxyphenyl)-N~1~-{2-[(2-methylbenzyl)thio]ethyl}-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4021694.png)
![1-[(2-fluorophenoxy)acetyl]-2,6-dimethylpiperidine](/img/structure/B4021702.png)
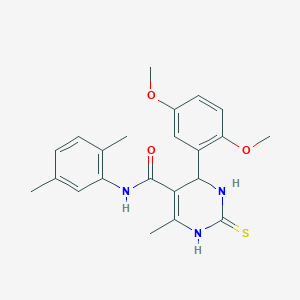
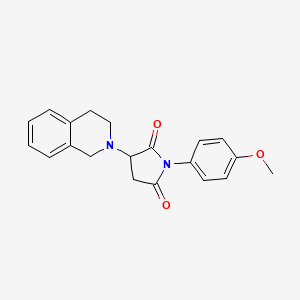
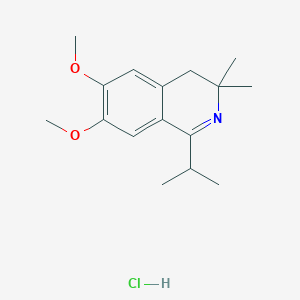
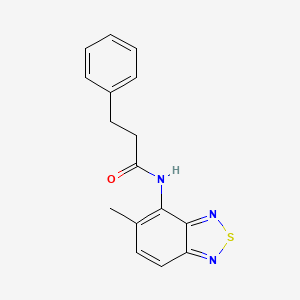
![N-(4-ethylphenyl)-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B4021737.png)
